
6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Transformations in Organic Chemistry
6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride is utilized in the synthesis of various organic compounds. Zakharov et al. (2019) discussed its use in the synthesis of N-substituted 7-hydroxy-2-oxo-2H-chromene-6-carboxamides, highlighting its role in creating compounds containing dipeptide fragments (Zakharov et al., 2019). Additionally, El Azab et al. (2014) incorporated it into multicomponent reactions to produce compounds with significant antimicrobial activities (El Azab et al., 2014).
Antibacterial Activity
Several studies have focused on the antibacterial properties of derivatives synthesized from this compound. Behrami (2014) synthesized new derivatives from 4-Chloro-chromen-2-one, demonstrating their effectiveness against various bacterial strains (Behrami, 2014). Additionally, Bairagi et al. (2009) explored Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, which showed potent antimicrobial activity (Bairagi et al., 2009).
Synthesis of Novel Organic Compounds
The compound is also vital in the synthesis of various novel organic compounds. Ismael et al. (2016) used it to produce a new series of thiazotidines and azetidinones, highlighting its role in creating diverse organic structures (Ismael et al., 2016). Furthermore, Keri and Hosamani (2010) reported its use in the efficient synthesis of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-one derivatives (Keri & Hosamani, 2010).
Safety and Hazards
“6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Mecanismo De Acción
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been explored for activities including antibacterial, antifungal, anticancer, anti-hiv, and anti-inflammatory effects .
Mode of Action
Coumarin derivatives are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to affect multiple pathways, leading to their diverse biological activities .
Result of Action
Coumarin derivatives are known to have a wide range of effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound interacts with various enzymes, including those involved in oxidative stress responses and metabolic pathways . For instance, it has been shown to inhibit certain enzymes by forming stable adducts, thereby affecting their catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules . The carbonyl chloride group reacts with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular metabolism . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and metabolic flux . The compound can alter metabolite levels by inhibiting or activating key enzymes in these pathways . This modulation of metabolic flux can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and reactivity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target enzymes and proteins, thereby modulating their activity and influencing cellular processes .
Propiedades
IUPAC Name |
6-chloro-2-oxochromene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMRYRFPMMGSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


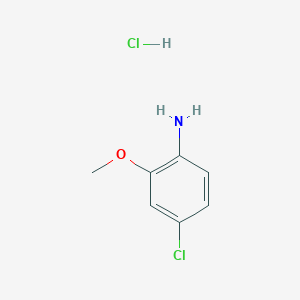
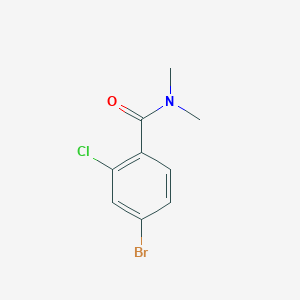


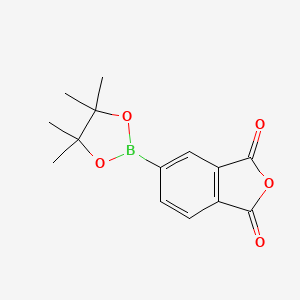
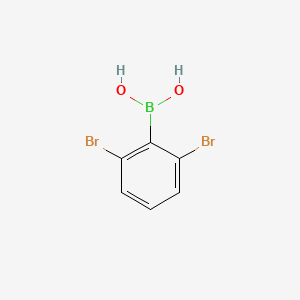
![N1-[(oxan-4-yl)methyl]benzene-1,2-diamine](/img/structure/B1420530.png)
![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1420531.png)


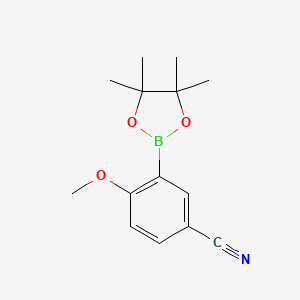

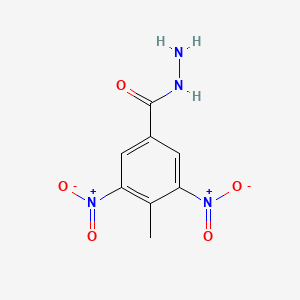
![5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B1420539.png)
